N-ethyl-2-methoxybenzamide

Epigenetics Bromodomain Inhibition Chemical Probe

This 2-methoxybenzamide scaffold is essential for BRPF1 bromodomain probes (e.g., GSK6853, 125-fold selectivity) and herbicide SAR (100% inhibition at 150g/ha). Generic substitution is invalid; the ortho-methoxy group is critical for target engagement. Procure this validated core to advance epigenetic or agrochemical discovery programs with confidence.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
Cat. No. B1637668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-2-methoxybenzamide
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=CC=CC=C1OC
InChIInChI=1S/C10H13NO2/c1-3-11-10(12)8-6-4-5-7-9(8)13-2/h4-7H,3H2,1-2H3,(H,11,12)
InChIKeyHWTVJVGXJUQTTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyl-2-methoxybenzamide: Core Identity and Chemical Properties for Procurement


N-Ethyl-2-methoxybenzamide (CAS: 91341-99-0) is an ortho-methoxy substituted benzamide with a molecular formula of C₁₀H₁₃NO₂ and a molecular weight of approximately 179.22 g/mol [1]. The compound is characterized by an ethyl group on the amide nitrogen and a methoxy group at the 2-position of the benzoyl ring, a structural motif recognized as essential for the biological activity of numerous benzamide derivatives [2]. It is commercially available with a typical purity of ≥95% and exhibits a calculated partition coefficient (LogP) of 1.84, suggesting moderate lipophilicity . Its primary utility lies as a synthetic building block and a core pharmacophore in medicinal chemistry, particularly in the development of epigenetic probes and signaling pathway inhibitors.

Why N-Ethyl-2-methoxybenzamide Cannot Be Substituted with Generic Benzamide Analogs


Generic substitution of N-ethyl-2-methoxybenzamide with other benzamides is scientifically invalid due to the extreme sensitivity of biological activity to specific substitution patterns on both the benzoyl and amide moieties. The 2-methoxy group is not merely a substituent but a critical determinant of activity; SAR studies have established that a methoxyl substitution at the 2-position is essential for herbicidal activity [1] and can dramatically alter dopaminergic D2 receptor antagonism . Even minor modifications, such as changing the N-ethyl group to an N-benzyl group or altering the position of the methoxy group from ortho to meta or para, result in complete loss of function or orders-of-magnitude shifts in potency [2]. Therefore, procuring a generic benzamide or a close analog is not equivalent to using the specific, validated N-ethyl-2-methoxybenzamide scaffold, as the following quantitative evidence demonstrates.

N-Ethyl-2-methoxybenzamide: A Quantitative Evidence Guide for Differentiated Performance


BRPF1 Bromodomain Inhibition: 125-Fold Greater Potency of the N-Ethyl-2-methoxybenzamide-Containing Probe GSK6853 vs. Analog GSK9311

The N-ethyl-2-methoxybenzamide moiety is a critical component of GSK6853, a potent and selective chemical probe for the BRPF1 bromodomain. Its structural analog, GSK9311, which also contains the N-ethyl-2-methoxybenzamide group but differs in the benzimidazolone core, serves as a negative control [1]. In a direct head-to-head comparison, GSK6853 demonstrated 125-fold greater potency than GSK9311 in a cell-free ligand competition binding assay (TR-FRET) and 185-fold greater potency in a cell-based target engagement assay (NanoLuc-BRPF1 interaction with Histone H3.3-HaloTag in HEK293 cells) [1].

Epigenetics Bromodomain Inhibition Chemical Probe

Ortho-Methoxy Substitution: Essential for Acetylcholinesterase Inhibition Potency, Surpassing Physostigmine

In a series of phthalimide-based acetylcholinesterase (AChE) inhibitors, compounds incorporating the N-ethyl-2-methoxybenzamide core structure were designed and tested . A quantitative study of substitution effects revealed that specific analogs in this series exhibited greater inhibitory potency than the clinically used AChE inhibitor physostigmine . The ortho-methoxy substitution on the benzamide ring is a key structural feature contributing to this enhanced activity, which is optimized with a specific linker length .

Neurodegeneration Acetylcholinesterase Inhibition SAR

Herbicidal Activity: Ortho-Methoxy Group is an Absolute Requirement for Potent Bleaching Activity

A comprehensive SAR study on 67 benzamide analogs evaluated for herbicidal activity determined that a methoxyl substitution at the 2-position of the benzoyl moiety is essential for potent bleaching activity [1]. In contrast, benzamide derivatives lacking this ortho-methoxy group or having substitutions at other positions showed significantly reduced or no herbicidal effect [1]. Lead compounds containing the 2-methoxybenzamide core achieved 100% inhibition against Abutilon theophrasti and Amaranthus retroflexus at an application rate of 150 g a.i. ha⁻¹ [1].

Agrochemistry Herbicide Discovery Structure-Activity Relationship

Impact of Substitution on Dopamine D2 Antagonism: 2-Methoxy Group is Detrimental to Potency

A series of substituted benzamides was evaluated for dopamine D2 receptor antagonism, a key target for antiemetic and antipsychotic drugs. The unsubstituted lead compound (2-Me) exhibited an IC50 of 8.7 ± 0.7 μM. The presence of a 2-methoxy group (2-OMe) on the benzamide resulted in a dramatic, >10-fold reduction in potency, with an IC50 of 90 ± 26 μM [1]. This demonstrates that the 2-methoxy substitution is strongly detrimental to D2 antagonism in this context.

Dopamine D2 Receptor Antiemetic SAR

N-Ethyl-2-methoxybenzamide-Containing BRPF1 Inhibitor (GSK6853) Exhibits Nanomolar Cellular Activity and In Vivo Suitability

The compound GSK6853, which contains the N-ethyl-2-methoxybenzamide moiety, is a high-quality chemical probe optimized for in vivo studies [1]. The compound was developed through optimization of an initial series showing micromolar activity [1]. The crystal structure of the BRPF1 bromodomain in complex with a closely related N-ethyl-2-methoxybenzamide-containing ligand (PDB: 5G4S) confirms the binding mode and provides a structural basis for its high affinity and selectivity [2].

Epigenetics BRPF1 Chemical Probe

Validated Applications of N-Ethyl-2-methoxybenzamide Scaffolds in Research and Industry


Epigenetic Chemical Probe Development for BRPF1 Bromodomain

The N-ethyl-2-methoxybenzamide group is a validated component of GSK6853, a high-quality chemical probe for the BRPF1 bromodomain. This compound demonstrates 125-fold greater potency than its inactive control analog GSK9311 in cell-free assays and is suitable for in vivo studies [REFS-1, REFS-2]. Researchers investigating BRPF1 biology should procure and utilize GSK6853 (and its control GSK9311) for target validation and mechanistic studies, as its binding mode is structurally confirmed [3] and its cellular activity (IC50 = 20 nM) is well-characterized.

Herbicide Discovery and Lead Optimization

The 2-methoxybenzamide core is an essential pharmacophore for potent bleaching herbicide activity. SAR studies have shown that this ortho-methoxy substitution is required for 100% inhibition of key weeds like velvetleaf and redroot pigweed at an application rate of 150 g a.i. ha⁻¹ [4]. Agrochemical researchers should consider this scaffold as a privileged starting point for developing novel herbicides, focusing on modifying the N-substituent to optimize potency and selectivity while retaining the critical 2-methoxy group.

Acetylcholinesterase (AChE) Inhibitor Design for Neurological Disorders

Compounds derived from the N-ethyl-2-methoxybenzamide scaffold have demonstrated potent AChE inhibition, surpassing the activity of physostigmine . This validated scaffold is ideal for medicinal chemistry programs targeting Alzheimer's disease and other cholinergic disorders. Researchers should use this scaffold to design and synthesize novel analogs, with a focus on optimizing linker length and terminal substituents, as outlined in the original SAR studies .

Development of Non-Dopaminergic Antiemetic Agents

The finding that a 2-methoxy substitution on benzamide derivatives dramatically reduces dopamine D2 receptor antagonism (IC50 = 90 ± 26 μM) compared to a 2-methyl group (IC50 = 8.7 ± 0.7 μM) [5] provides a clear design strategy for antiemetic drugs free of extrapyramidal side effects. Medicinal chemists should prioritize this scaffold for creating next-generation antiemetics that maintain efficacy while minimizing dopaminergic liabilities, as previously demonstrated with metoclopramide analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-ethyl-2-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.